Vincristine Sulfate is the sulfate salt of a natural alkaloid isolated from the plant Catharanthus roseus (Vinca rosea L.) with antimitotic and antineoplastic activities. Vincristine binds irreversibly to microtubules and spindle proteins in S phase of the cell cycle and interferes with the formation of the mitotic spindle, thereby arresting tumor cells in metaphase. This agent also depolymerizes microtubules and may also interfere with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca(2+)-activated ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis.
Vincristine Sulfate can cause developmental toxicity according to state or federal government labeling requirements.
An antitumor alkaloid isolated from VINCA ROSEA. (Merck, 11th ed.)
C46H58N4O14S
Vincristine sulfate
CAS No.: 2068-78-2
Cat. No.: VC20773681
Molecular Formula: C46H56N4O10.H2O4S
C46H58N4O14S
Molecular Weight: 923.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2068-78-2 |
---|---|
Molecular Formula | C46H56N4O10.H2O4S C46H58N4O14S |
Molecular Weight | 923.0 g/mol |
IUPAC Name | methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
Standard InChI | InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28?,37?,38?,39?,42-,43+,44+,45-,46-;/m0./s1 |
Standard InChI Key | AQTQHPDCURKLKT-KKVPHILVSA-N |
Isomeric SMILES | CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Canonical SMILES | CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Appearance | White to off-white, odorless amorphous or crystalline powder |
Melting Point | 531 °F approximately (NTP, 1992) |
Chemical Structure and Physical Properties
Vincristine sulfate is an alkaloid derived from the periwinkle plant (Vinca rosea Linn), also known as Cantharanthus roseus. The compound possesses a complex molecular structure with the chemical formula C46H56N4O10- H2SO4 and a molecular weight of 923.04 .
Physically, vincristine sulfate presents as a white to off-white powder with specific solubility characteristics. It demonstrates high solubility in water, appreciable solubility in methanol (25mg/ml), but only slight solubility in 95% ethanol . Its ultraviolet spectrum displays maxima at 221 nm (∈+47,100), providing a reliable spectroscopic identification method .
In pharmaceutical preparations, vincristine sulfate injection is formulated as a sterile, preservative-free solution containing 1 mg/mL of vincristine sulfate and 100 mg/mL of mannitol in Water for Injection. The pH is adjusted to between 4.0 and 5.0 using sulfuric acid or sodium hydroxide .
Property | Description |
---|---|
Chemical Formula | C46H56N4O10- H2SO4 |
Molecular Weight | 923.04 |
Appearance | White to off-white powder |
Solubility | Freely soluble in water, soluble in methanol, slightly soluble in 95% ethanol |
UV Spectrum | Maxima at 221 nm (∈+47,100) |
pH (injection) | 4.0 to 5.0 |
Mechanism of Action
The primary mechanism of action of vincristine sulfate centers on its ability to disrupt microtubule formation during cell division. This disruption occurs through several specific molecular pathways:
Microtubule Disruption
Vincristine sulfate binds to tubulin molecules, preventing their polymerization into microtubules. This action effectively inhibits the formation of the mitotic spindle, resulting in the arrest of dividing cells at the metaphase stage . The compound's ability to depolymerize existing microtubules and block the binding of tubulin to microtubule proteins leads to aberrant tubulin polymerization .
Cell Cycle Arrest and Apoptosis Induction
The compound specifically arrests cells in the G2/M phase of the cell cycle by blocking mitotic spindle formation . This arrest triggers programmed cell death (apoptosis) through multiple signaling pathways .
Molecular Signaling
Beyond direct microtubule disruption, vincristine sulfate activates several additional molecular mechanisms:
-
Triggers Raf-1 activation
-
Induces phosphorylation of Bcl-2 family proteins
-
Promotes p53 expression
These combined actions result in potent cytotoxicity against rapidly dividing cells, with efficacy dependent on both drug concentration and duration of exposure at the tumor site .
Pharmacokinetics
Vincristine sulfate demonstrates complex pharmacokinetic behavior characterized by triphasic serum decay following intravenous administration.
Parameter | Value |
---|---|
Volume of central compartment | 4.1 liters/1.73 m² |
Volume of distribution at steady state (Vdss) | 167.6 liters/1.73 m² |
Plasma clearance | 141.9 ml/min/1.73 m² |
The compound and its metabolites are rapidly and extensively distributed into bile, with peak biliary concentrations occurring within 2-4 hours after administration .
Metabolism and Elimination
The liver serves as the primary excretory organ for vincristine sulfate in both humans and animals . Metabolism occurs primarily through hepatic cytochrome P450 isoenzymes in the CYP 3A subfamily—a pathway that may be impaired in patients with hepatic dysfunction or those taking potent inhibitors of these isoenzymes .
Excretion occurs predominantly through fecal elimination (approximately 80% of an injected dose), with urinary excretion accounting for 10-20% .
Half-Life and Clearance
The pharmacokinetic profile reveals a characteristic triphasic elimination pattern with distinct half-lives:
Phase | Half-Life |
---|---|
Initial (α) | 5 minutes (range: 1.9-5 minutes) |
Middle (β) | 2.3 hours (range: 19.2 minutes-2.3 hours) |
Terminal (γ) | 85 hours (range: 19-155 hours) |
Studies have identified a potential correlation between vincristine clearance and dose, with evidence for increasing plasma clearance at higher doses . Additionally, patients with higher platelet counts demonstrate lower area under the curve (AUC) values, suggesting a possible interaction between vincristine and blood platelets .
Therapeutic Applications
Vincristine sulfate has demonstrated significant efficacy across multiple malignancies, establishing it as a cornerstone in numerous chemotherapy regimens.
Hematological Malignancies
The primary indication for vincristine sulfate is acute leukemia . Additionally, it shows remarkable activity against various lymphomas:
-
Acute lymphoblastic leukemia (ALL)
-
Hodgkin's disease
-
Non-Hodgkin's lymphomas (including lymphocytic, mixed-cell, histiocytic, undifferentiated, nodular, and diffuse types)
Solid Tumors
When incorporated into combination therapy protocols, vincristine sulfate demonstrates efficacy against numerous solid malignancies:
Tumor Type | Response to Combination Therapy |
---|---|
Rhabdomyosarcoma | Significant activity |
Neuroblastoma | Effective component of multiagent regimens |
Wilm's tumor | Clinically significant response rates |
Osteogenic sarcoma | Activity in combination approaches |
Ewing's sarcoma | Effective in standard protocols |
Carcinoma of the uterine cervix | Demonstrated clinical benefit |
Breast cancer | Activity in specific combination regimens |
Malignant melanoma | Limited but measurable activity |
Oat-cell carcinoma of the lung | Response in combination therapy |
Gynecological tumors of childhood | Effective component of treatment protocols |
Mycosis fungoides | Clinical benefit observed |
Combination Therapy Rationale
Current cancer chemotherapy practices typically involve the simultaneous use of several agents to enhance therapeutic effects without additive toxicity . Vincristine sulfate is frequently selected as part of polychemotherapy protocols due to:
-
Minimal bone marrow suppression at recommended doses
-
Unique clinical toxicity profile (primarily neuropathy)
-
Distinct mechanism of action compared to many other chemotherapeutic agents
Formulations and Administration
Conventional Vincristine Sulfate Injection (VSI)
The traditional formulation of vincristine sulfate is supplied as a sterile, preservative-free solution containing 1 mg/mL vincristine sulfate and 100 mg/mL mannitol in Water for Injection . This preparation must be administered intravenously only, as administration by other routes can be fatal .
Vincristine Sulfate Liposome Injection (VSLI)
Vincristine sulfate liposome injection represents an advanced drug delivery system designed to improve therapeutic outcomes while minimizing toxicity. This formulation encapsulates vincristine in liposomes composed of sphingomyelin and cholesterol, creating a drug-delivery vehicle similar to cell membranes .
The sphingosome-encapsulated technology results in liposomes that are more rigid than conventional formulations. This structural characteristic allows vincristine to leak out of the liposome slowly, maintaining drug levels over prolonged periods—effectively mimicking a continuous vincristine infusion .
Comparative pharmacokinetic data between VSI and VSLI reveals significant differences:
Parameter | VSI | VSLI | Significance |
---|---|---|---|
AUC of Total VCR | Lower | 2.8× higher | Enhanced drug exposure |
Clearance (CL) | Higher | Lower | Prolonged circulation |
Volume of distribution (Vz) | Larger | Smaller | More targeted distribution |
Free VCR exposure | Higher | Lower | Reduced toxicity profile |
The higher AUC of total vincristine and lower exposure to free vincristine with VSLI explain its improved efficacy and reduced toxicity compared to conventional formulations .
Clinical Research Findings
Pharmacokinetic studies in adult cancer patients have provided valuable insights into the behavior of vincristine sulfate in the body. In one study involving 14 patients receiving intravenous bolus injections at doses of 0.45 to 1.30 mg/m², researchers found that:
-
A three-compartmental open model better fits the pharmacokinetic data than a two-compartmental model
-
Triphasic decay curves demonstrate the complex elimination pattern
-
The large volume distribution and long biological half-life indicate extensive tissue binding
The liposomal formulation (VSLI) has demonstrated greater antitumor activity both in vitro and in vivo compared with conventional vincristine at equivalent doses . Clinical trials comparing VSLI to conventional VSI have shown that VSLI is well-tolerated, with no serious adverse events reported that led to patient withdrawal .
Future Directions and Ongoing Research
Research into improving vincristine sulfate's therapeutic index continues, with significant focus on:
-
Novel formulations to enhance delivery and reduce toxicity
-
Optimization of dosing schedules based on pharmacokinetic modeling
-
Combination strategies with newer targeted agents
-
Predictive biomarkers for response and toxicity
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume